3-(Bromomethyl)-5-chloropyridine

Description

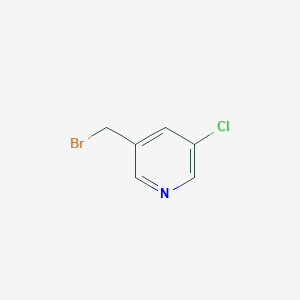

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-5-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRPKNNXHNFILZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101302896 | |

| Record name | 3-(Bromomethyl)-5-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120277-13-6 | |

| Record name | 3-(Bromomethyl)-5-chloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120277-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromomethyl)-5-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 3-(Bromomethyl)-5-chloropyridine

An In-depth Technical Guide to the Physicochemical Properties of 3-(Bromomethyl)-5-chloropyridine

Introduction

In the landscape of modern drug discovery and agrochemical synthesis, the strategic use of versatile building blocks is paramount. 3-(Bromomethyl)-5-chloropyridine is a halogenated pyridine derivative that serves as a critical intermediate for constructing complex molecular architectures. Its unique substitution pattern—a reactive bromomethyl group and a stable chloro substituent on a pyridine core—offers chemists a powerful tool for regioselective modifications. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and handling of 3-(Bromomethyl)-5-chloropyridine, tailored for researchers, scientists, and professionals in drug development. The pyridine nucleus is a common feature in a multitude of FDA-approved drugs, highlighting the importance of its derivatives in medicinal chemistry.[1]

Chemical Identity and Structure

The fundamental identity of a chemical reagent is the bedrock of its application. 3-(Bromomethyl)-5-chloropyridine is a distinct molecule with the following identifiers:

-

Chemical Name: 3-(Bromomethyl)-5-chloropyridine

-

CAS Number: 120277-13-6[2]

The structure features a pyridine ring substituted at the 3-position with a bromomethyl group (-CH₂Br) and at the 5-position with a chlorine atom. The hydrochloride salt form is also commercially available (Molecular Formula: C₆H₆BrCl₂N, Molecular Weight: 242.93).[4]

Caption: Chemical structure of 3-(Bromomethyl)-5-chloropyridine.

Physicochemical and Spectroscopic Properties

The physical and spectral characteristics of a compound are crucial for its identification, purification, and quality control.

| Property | Value | Source |

| Appearance | Off-white to light brown solid | [5] |

| Molecular Weight | 206.47 g/mol | [2][3] |

| Melting Point | 77-81 °C (for the related 3-Bromo-5-chloropyridine) | [6] |

| Solubility | Soluble in organic solvents such as chloroform.[7] | [7] |

| Purity (HPLC) | Typically ≥95-99% | [5][8] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to be consistent with the structure, showing characteristic signals for the aromatic protons on the pyridine ring and a singlet for the methylene (-CH₂) protons of the bromomethyl group.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, with a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms.[5] The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) creates a unique M, M+2, and M+4 pattern that is diagnostic for compounds containing these two halogens.

Synthesis and Reactivity

Synthetic Approach

3-(Bromomethyl)-5-chloropyridine is typically synthesized from a corresponding methylpyridine precursor. A common synthetic strategy involves the radical bromination of 3-chloro-5-methylpyridine using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV irradiation. This method selectively brominates the methyl group, which is activated by the aromatic ring.

Caption: Conceptual workflow for the synthesis of 3-(Bromomethyl)-5-chloropyridine.

Reactivity Profile

The reactivity of 3-(Bromomethyl)-5-chloropyridine is dominated by the bromomethyl group. This group is analogous to a benzylic halide, making it an excellent electrophile for nucleophilic substitution (Sₙ2) reactions . This allows for the facile introduction of a wide range of functionalities, including amines, alcohols, thiols, and cyanides, by reacting it with the corresponding nucleophiles.

Furthermore, the pyridine ring itself contains two different halogen atoms. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[9] This differential reactivity allows for selective, stepwise functionalization of the pyridine core, a highly valuable attribute for building molecular complexity.[9]

Applications in Research and Drug Development

3-(Bromomethyl)-5-chloropyridine is a valuable intermediate in both the pharmaceutical and agrochemical industries.[9][10]

-

Medicinal Chemistry: The pyridine scaffold is a privileged structure in medicinal chemistry.[1] By using 3-(Bromomethyl)-5-chloropyridine, medicinal chemists can readily synthesize libraries of compounds for structure-activity relationship (SAR) studies. The ability to introduce diverse side chains via the bromomethyl handle allows for the fine-tuning of a molecule's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.[9] This building block has been incorporated into molecules targeting a range of conditions, from inflammatory diseases to neurological disorders.[9]

-

Agrochemicals: In agrochemical research, this compound serves as a precursor for the synthesis of novel pesticides, including herbicides and fungicides.[10] The pyridine core is a common feature in many commercially successful crop protection agents.

Safety, Handling, and Storage

Due to its reactive nature, 3-(Bromomethyl)-5-chloropyridine and its analogs are classified as hazardous materials and must be handled with appropriate precautions.[11]

Hazard Profile

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[12]

-

Corrosivity: Causes severe skin burns and eye damage.[11][12]

| Hazard Statement | GHS Code |

| Causes severe skin burns and eye damage | H314 |

| May cause respiratory irritation | H335 |

| Harmful if swallowed | H302 |

Recommended Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12] Ensure that an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Contaminated clothing should be removed and washed before reuse.[13]

-

Respiratory Protection: If exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[12]

-

-

Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors.[13] Wash hands thoroughly after handling.[13]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][12] Keep it locked up and away from incompatible materials such as strong oxidizing agents and acids.[14][15]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

Experimental Workflow: Nucleophilic Substitution

The primary utility of 3-(Bromomethyl)-5-chloropyridine is in nucleophilic substitution reactions. Below is a generalized, self-validating protocol for such a transformation. The key to a self-validating system is the inclusion of in-process controls and characterization at each critical step.

Caption: Self-validating workflow for a nucleophilic substitution reaction.

Causality Behind Experimental Choices:

-

Aprotic Solvent: Polar aprotic solvents like DMF or acetonitrile are chosen because they solvate the cation of the base but do not protonate the nucleophile, thus enhancing its nucleophilicity for an efficient Sₙ2 reaction.

-

Non-nucleophilic Base: A base like potassium carbonate or DIPEA is used to deprotonate the nucleophile (if it's neutral, e.g., an amine or alcohol) without competing in the substitution reaction itself.

-

In-Process Controls: Monitoring by TLC or LC-MS is crucial. It prevents premature workup of an incomplete reaction or decomposition from prolonged reaction times, ensuring optimal yield and purity. This is a core principle of a self-validating system.

Conclusion

3-(Bromomethyl)-5-chloropyridine is a high-value synthetic intermediate characterized by its strategically placed and reactive functional groups. Its well-defined physicochemical properties and predictable reactivity make it an indispensable tool for chemists in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, coupled with stringent adherence to safety and handling protocols, enables researchers to leverage this versatile building block to its full potential, accelerating the discovery and development of novel, impactful molecules.

References

- 3-Bromo-5-(chloromethyl)

- 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE|102830-75-1. LookChem.

- SAFETY DATA SHEET - 3-(Bromomethyl)pyridine hydrobromide. (2009, January 16). Fisher Scientific.

- 3-Bromopyridine - SAFETY D

- Synthesis method of 3-bromo-5-methylpyridine. (2017, September 15).

- SAFETY DATA SHEET - 4-(bromomethyl)-2-chloropyridine hydrobromide.

- Certificate of Analysis - 3-Bromo-5-chloropyridine. MedchemExpress.com.

- 3-(bromomethyl)

- 3-Bromopyridine Safety D

- 3-Bromo-5-chloropyridine 97 73583-39-8. Sigma-Aldrich.

- 5-(Bromomethyl)-2-chloropyridine | 182924-36-3 | FB147805. Biosynth.

- 3-Amino-5-bromo-2-chloropyridine. Chem-Impex.

- 3-Bromo-5-chloropyridine(73583-39-8) 1H NMR spectrum. ChemicalBook.

- 3-Bromo-5-chloropyridine: Building Blocks for Innovation in Pharma & AgChem. (2025, December 27). NINGBO INNO PHARMCHEM CO.,LTD.

- 3-(Bromomethyl)-5-chloropyridine hydrochloride. BLD Pharm.

- 3-(BROMOMETHYL)-5-CHLOROPYRIDINE - CAS:120277-13-6. Sunway Pharm Ltd.

- 2-(Bromomethyl)-5-chloropyridine | C6H5BrClN | CID 22270525. PubChem.

- Kumar, A., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(BROMOMETHYL)-5-CHLOROPYRIDINE - CAS:120277-13-6 - Sunway Pharm Ltd [3wpharm.com]

- 3. 2-(Bromomethyl)-5-chloropyridine | C6H5BrClN | CID 22270525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Bromomethyl)-5-chloropyridine hydrochloride|BLD Pharm [bldpharm.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 3-溴-5-氯吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE|102830-75-1|lookchem [lookchem.com]

- 8. acrospharma.co.kr [acrospharma.co.kr]

- 9. nbinno.com [nbinno.com]

- 10. chemimpex.com [chemimpex.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

An In-Depth Technical Guide to the Spectral Analysis of 3-(Bromomethyl)-5-chloropyridine

This guide provides a comprehensive analysis of the expected spectral data for 3-(Bromomethyl)-5-chloropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes predictive data with established spectroscopic principles to offer a robust framework for the characterization of this molecule. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing not only the expected data but also the causal logic behind the spectral features and the methodologies for their acquisition.

Molecular Structure and Electronic Landscape

Understanding the spectral properties of 3-(Bromomethyl)-5-chloropyridine begins with an analysis of its structure. The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent electronic character is further modulated by the substituents. The chlorine atom at the 5-position acts as an electron-withdrawing group through induction and a weak donating group through resonance. The bromomethyl group at the 3-position is primarily an inductively electron-withdrawing group. These electronic effects are critical for predicting the chemical shifts in NMR spectroscopy and influence the bond vibrations observed in IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 3-(Bromomethyl)-5-chloropyridine, both ¹H and ¹³C NMR provide unambiguous information about its atomic connectivity and chemical environment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show three distinct signals for the aromatic protons and a singlet for the benzylic-type bromomethyl protons. The electron-withdrawing nature of the nitrogen, chlorine, and bromomethyl groups will shift the aromatic protons downfield into the range of 7.5-9.0 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.65 | Doublet (d) | ~2.0 |

| H-4 | 8.05 | Triplet (t) or dd | ~2.0 |

| H-6 | 8.55 | Doublet (d) | ~2.0 |

| -CH₂Br | 4.60 | Singlet (s) | N/A |

Causality Behind Predictions:

-

H-2 and H-6: These protons are in the ortho positions relative to the ring nitrogen, subjecting them to the strongest deshielding effect, hence their predicted downfield shifts. They will appear as small doublets due to meta-coupling with H-4.

-

H-4: This proton is meta to the nitrogen and will be the most upfield of the aromatic protons. It is expected to show coupling to both H-2 and H-6, potentially appearing as a triplet or a doublet of doublets with a small coupling constant.

-

-CH₂Br Protons: These protons are adjacent to an electronegative bromine atom and the aromatic ring, placing their chemical shift around 4.60 ppm. As there are no adjacent protons, the signal will be a sharp singlet.

Diagram: Proton Assignments for ¹H NMR

Workflow for acquiring a high-quality NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of molecular bonds. The IR spectrum of 3-(Bromomethyl)-5-chloropyridine will exhibit characteristic absorption bands corresponding to its functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 2950-2850 | Aliphatic C-H Stretch (-CH₂) | Medium-Weak |

| 1600-1550 | C=N and C=C Ring Stretching | Medium-Strong |

| 1470-1400 | C=C Ring Stretching | Medium-Strong |

| 1250 | C-H in-plane bend | Medium |

| 800-700 | C-Cl Stretch | Strong |

| 700-600 | C-Br Stretch | Strong |

Causality Behind Predictions:

-

Aromatic C-H Stretch: The stretching vibrations of C-H bonds on the pyridine ring typically appear just above 3000 cm⁻¹. [1]* Ring Stretching: The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of characteristic bands in the 1600-1400 cm⁻¹ region. [2]* Halogen Stretches: The vibrations of the C-Cl and C-Br bonds are found in the lower frequency "fingerprint" region of the spectrum. [3]The C-Cl stretch is typically at a higher wavenumber than the C-Br stretch due to the lower mass of chlorine.

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

This method is standard for solid samples and ensures the infrared light can pass through the sample. [4][5]

-

Material Preparation:

-

Pellet Preparation:

-

Place approximately 1-2 mg of the 3-(Bromomethyl)-5-chloropyridine sample and 100-200 mg of dry KBr into an agate mortar. [5] * Grind the mixture thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering. [4] * Transfer the powder into a pellet die.

-

-

Pressing the Pellet:

-

Place the die into a hydraulic press.

-

Apply a pressure of 8-10 tons for 1-2 minutes. [5]Applying a vacuum during pressing can help remove trapped air and moisture, resulting in a more transparent pellet.

-

Carefully release the pressure and eject the thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum (usually of the empty sample compartment or a pure KBr pellet).

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns. Electron Ionization (EI) is a common technique for volatile, small organic molecules. [7][8][9]

Predicted Mass Spectrum Data (Electron Ionization)

The most distinctive feature will be the isotopic pattern of the molecular ion due to the natural abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) isotopes. [10][11]

-

Molecular Weight: C₆H₅BrClN = 204.93 g/mol (using most abundant isotopes ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N)

| Ion | Predicted m/z | Description & Isotopic Pattern |

| [M]⁺ | 205 | Molecular ion with ⁷⁹Br and ³⁵Cl |

| [M+2]⁺ | 207 | Molecular ion with ⁸¹Br/³⁵Cl or ⁷⁹Br/³⁷Cl. Expected to be the most intense peak in the cluster. |

| [M+4]⁺ | 209 | Molecular ion with ⁸¹Br and ³⁷Cl |

| [M-Br]⁺ | 126/128 | Loss of a bromine radical. This fragment will be a stable benzylic-type cation and is expected to be the base peak . Will show a ~3:1 isotopic pattern for chlorine. |

| [C₅H₃ClN]⁺ | 126/128 | Isomeric with the above, representing the pyridine ring after fragmentation. |

| [M-Cl]⁺ | 170/172 | Loss of a chlorine radical. Will show a ~1:1 isotopic pattern for bromine. Less likely than loss of Br. |

| [C₆H₅N]⁺ | 77 | Pyridyl cation after loss of both halogens and the methyl group. |

Causality Behind Predictions:

-

Isotopic Pattern: The combination of one Br and one Cl atom will produce a characteristic [M]⁺, [M+2]⁺, and [M+4]⁺ cluster. The relative intensities can be predicted:

-

M (⁷⁹Br, ³⁵Cl): 1.00 * 0.75 = 0.75

-

M+2 (⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl): (1.00 * 0.75) + (1.00 * 0.25) = 1.00 (relative intensity)

-

M+4 (⁸¹Br, ³⁷Cl): 1.00 * 0.25 = 0.25

-

The approximate ratio will be 3:4:1 for the m/z 205, 207, and 209 peaks.

-

-

Fragmentation: EI is a high-energy "hard" ionization technique that causes extensive fragmentation. [7][9]The weakest bond, the C-Br bond, is expected to cleave homolytically. The loss of the bromine radical is highly favored as it results in a resonance-stabilized pyridyl-methyl cation, which will likely be the base peak (most intense peak) in the spectrum.

Diagram: Key Fragmentation Pathway

Primary fragmentation of 3-(Bromomethyl)-5-chloropyridine in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Dissolve a small amount of the sample (<1 mg) in a volatile solvent like methanol or dichloromethane.

-

The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with chromatography, through a Gas Chromatography (GC) system, which is ideal for volatile compounds. [8]2. Ionization:

-

The sample is vaporized in the ion source under high vacuum.

-

A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules. [7][8] * This bombardment ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺˙) and causing subsequent fragmentation.

-

-

Mass Analysis:

-

The newly formed ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier or similar detector records the abundance of each ion.

-

The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

-

Conclusion

The structural characterization of 3-(Bromomethyl)-5-chloropyridine is unequivocally achievable through a combined spectroscopic approach. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups and the aromatic system. Finally, mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns dictated by the halogen substituents. The predictive data and protocols outlined in this guide serve as a robust reference for researchers, ensuring accurate identification and quality control in a scientific or industrial setting.

References

-

Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]

-

Acs, A. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. [Link]

-

Barraque, J. B. (1989). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. SPIE Proceedings. [Link]

-

Kintek Solution. (n.d.). How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis. [Link]

-

Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. [Link]

-

Sci-Hub. (n.d.). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. [Link]

-

Wiley Online Library. (n.d.). Infrared Spectral-Structural Correlations of Some Substituted Pyridines. [Link]

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

Millersville University. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

-

AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?. [Link]

-

Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Advanced Research. [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. [Link]

-

Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]

-

Canadian Science Publishing. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]

-

University of Texas Health Science Center at San Antonio. (n.d.). Stepbystep procedure for NMR data acquisition. [Link]

-

Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Planta Medica. [Link]

-

Bitesize Bio. (2025). Making Molecules Fly: Ionization Methods in Mass Spec. [Link]

-

SlidePlayer. (n.d.). Isotope patterns for -Cl , -Br and S. [Link]

-

PubMed Central. (2024). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. [Link]

-

CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Link]

-

University of Illinois, School of Chemical Sciences. (n.d.). Electron Ionization. [Link]

-

ResearchGate. (n.d.). Patterns of the molecular ion with multiple chlorine or bromine atoms. [Link]

-

Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Chemical Instrumentation Facility. (n.d.). Mass Spectrometry Tutorial. [Link]

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]

-

Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. chimia.ch [chimia.ch]

- 3. eng.uc.edu [eng.uc.edu]

- 4. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]

- 5. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]

- 6. azom.com [azom.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 3-(Bromomethyl)-5-chloropyridine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-(Bromomethyl)-5-chloropyridine, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive published solubility data, this document establishes a framework for predicting and experimentally determining its solubility profile in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution to facilitate process development, formulation, and chemical synthesis.

Introduction: The Importance of Solubility in the Application of 3-(Bromomethyl)-5-chloropyridine

3-(Bromomethyl)-5-chloropyridine is a versatile heterocyclic building block utilized in the synthesis of a variety of biologically active molecules.[1] Its utility in drug discovery and agrochemical development hinges on its reactivity, which is often carried out in solution.[1] Therefore, a thorough understanding of its solubility in different organic solvents is paramount for several reasons:

-

Reaction Kinetics and Yield: The rate and efficiency of a chemical reaction are profoundly influenced by the solubility of the reactants. Poor solubility can lead to heterogeneous reaction mixtures, resulting in slower reaction rates, lower yields, and the formation of undesirable byproducts.

-

Purification and Crystallization: Solubility differences are the cornerstone of purification techniques such as recrystallization. Selecting an appropriate solvent system is critical for obtaining highly pure crystalline material.

-

Formulation and Delivery: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical determinant of its bioavailability and the feasibility of different formulation strategies.

This guide will first delve into the physicochemical properties of 3-(Bromomethyl)-5-chloropyridine that govern its solubility. It will then provide a theoretical framework for predicting its solubility based on intermolecular forces and conclude with a detailed, practical protocol for the experimental determination of its solubility profile.

Physicochemical Properties of 3-(Bromomethyl)-5-chloropyridine

While specific experimental data for 3-(Bromomethyl)-5-chloropyridine is scarce, we can infer its key properties from its constituent parts and related molecules like 3-bromo-5-chloropyridine.[2]

| Property | Estimated Value/Information | Source/Rationale |

| Molecular Formula | C6H5BrClN | - |

| Molecular Weight | 206.47 g/mol | [3] |

| Appearance | Likely a white to off-white or yellowish solid | Based on related compounds like 3-bromo-5-chloropyridine and other bromomethylpyridines. |

| Melting Point | Expected to be a solid at room temperature. The melting point of the related 3-bromo-5-chloropyridine is 77-81 °C. | |

| Polarity | Polar | The presence of the electronegative nitrogen, chlorine, and bromine atoms, as well as the polar C-Br and C-Cl bonds, imparts a significant dipole moment to the molecule. |

| Hydrogen Bonding | The pyridine nitrogen can act as a hydrogen bond acceptor. The molecule itself does not have a hydrogen bond donor. | The lone pair of electrons on the nitrogen atom can interact with protic solvents. |

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The solubility of 3-(Bromomethyl)-5-chloropyridine will be dictated by the balance of intermolecular forces between the solute molecules and the solvent molecules.[5]

Intermolecular Forces at Play

The key intermolecular interactions involving 3-(Bromomethyl)-5-chloropyridine are:

-

Dipole-Dipole Interactions: As a polar molecule, 3-(Bromomethyl)-5-chloropyridine will experience attractive forces with other polar solvent molecules.

-

London Dispersion Forces: These forces are present in all molecules and will contribute to the interaction with all types of solvents, particularly nonpolar ones.

-

Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, leading to strong interactions with protic solvents (e.g., alcohols).

The interplay of these forces will determine the extent of solubility in different solvent classes.

Predicted Solubility in Different Solvent Classes

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide): These solvents possess significant dipole moments but do not have hydrogen bond donors. Due to the strong dipole-dipole interactions between the solvent and the polar 3-(Bromomethyl)-5-chloropyridine, good solubility is predicted in this class of solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding with the pyridine nitrogen of the solute, in addition to dipole-dipole interactions. This is expected to lead to good to excellent solubility . However, the reactivity of the bromomethyl group with nucleophilic protic solvents should be considered, especially at elevated temperatures.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents primarily interact through weaker London dispersion forces. Given the polar nature of 3-(Bromomethyl)-5-chloropyridine, limited to poor solubility is anticipated in nonpolar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can engage in dipole-dipole interactions. Based on data for similar compounds, moderate to good solubility is expected .

Experimental Determination of Solubility: A Self-Validating Protocol

The following protocols are designed to be self-validating by providing a systematic approach to solubility determination, from qualitative screening to quantitative measurement.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 3-(Bromomethyl)-5-chloropyridine and all solvents used. This compound and its relatives are classified as hazardous, with potential for acute toxicity, skin and eye irritation, and respiratory irritation. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Qualitative Solubility Screening

This initial screening provides a rapid assessment of solubility in a range of solvents and helps in selecting appropriate solvents for quantitative analysis.

Methodology:

-

Preparation: Dispense approximately 10-20 mg of 3-(Bromomethyl)-5-chloropyridine into a series of clean, dry, and labeled small test tubes or vials.

-

Solvent Addition: To each tube, add 1 mL of a different test solvent at room temperature.

-

Observation at Room Temperature: Vigorously agitate the mixture for 30-60 seconds. Observe and record whether the solid dissolves completely, partially, or not at all.

-

Heating: For solvents in which the compound is not fully soluble at room temperature, carefully heat the mixture in a water bath to near the solvent's boiling point.

-

Observation at Elevated Temperature: Observe and record the solubility of the compound in the hot solvent.

-

Cooling: Allow the tubes that showed complete dissolution at elevated temperatures to cool to room temperature and then in an ice bath. Observe for the formation of a precipitate. The reappearance of a solid upon cooling is a good indicator for a potential recrystallization solvent.

Data Interpretation:

| Observation | Classification |

| Dissolves completely in cold solvent | Very Soluble |

| Dissolves completely only upon heating | Soluble |

| Dissolves partially in hot solvent | Sparingly Soluble |

| Does not dissolve in hot solvent | Insoluble |

Quantitative Solubility Determination (Isothermal Method)

This method provides a precise measurement of solubility at a given temperature.

Methodology:

-

Saturated Solution Preparation: In a thermostated vessel, add an excess amount of 3-(Bromomethyl)-5-chloropyridine to a known volume of the chosen solvent.

-

Equilibration: Stir the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter to avoid transferring any solid particles.

-

Analysis: Determine the concentration of the solute in the supernatant. This can be achieved through various analytical techniques such as:

-

Gravimetric Analysis: Evaporate the solvent from the collected supernatant and weigh the remaining solid.

-

Spectroscopic Analysis (UV-Vis or HPLC): If the compound has a suitable chromophore, create a calibration curve and determine the concentration based on absorbance or peak area.

-

-

Calculation: Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Workflow for Experimental Solubility Determination:

Caption: Experimental workflow for determining the solubility of 3-(Bromomethyl)-5-chloropyridine.

The Mechanism of Solvation: A Molecular Perspective

Solvation is the process where solute molecules are surrounded and stabilized by solvent molecules.[6] The thermodynamics of this process determine the solubility of a compound.[7][8][9][10]

Energetics of Solvation:

The overall free energy change of solvation (ΔG_solv) can be conceptualized as the sum of three steps:

-

ΔG_solute-solute: The energy required to overcome the intermolecular forces holding the solute molecules together in the solid state (lattice energy). This is an energetically unfavorable process.

-

ΔG_solvent-solvent: The energy required to create a cavity in the solvent to accommodate the solute molecule. This is also energetically unfavorable as it involves disrupting the solvent's intermolecular forces.

-

ΔG_solute-solvent: The energy released when the solute molecule is placed in the solvent cavity and new intermolecular forces are formed between the solute and solvent. This is an energetically favorable process.

For a compound to dissolve, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute and solvent interactions.

Visualizing Solvation:

Caption: Thermodynamic contributions to the process of solvation.

Conclusion

While specific, quantitative solubility data for 3-(Bromomethyl)-5-chloropyridine is not widely available, this guide provides a robust framework for both predicting and experimentally determining its solubility profile. Based on its molecular structure, it is predicted to be most soluble in polar aprotic and polar protic solvents, with limited solubility in nonpolar solvents. The detailed experimental protocols provided herein offer a reliable methodology for researchers to generate the necessary data for their specific applications, ensuring the efficient and effective use of this important chemical intermediate in research and development.

References

-

PubChem. (n.d.). 3-Bromo-5-chloropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Bromomethyl)-5-chloropyridine. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Solvation. Retrieved from [Link]

-

Area of Sustainability. (n.d.). Solvation Thermodynamics. Retrieved from [Link]

-

Westin, J. (n.d.). Solvation and Thermodynamics. Jack Westin. Retrieved from [Link]

-

Ben-Naim, A. (2011). Solvation Thermodynamics and Its Applications. PMC - NIH. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 2). 4.2: Solvation Thermodynamics. Retrieved from [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2016, July 20). 11.2: Classification of Intermolecular Forces. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Bromo-5-chloropyridine | C5H3BrClN | CID 606256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(Bromomethyl)-5-chloropyridine | C6H5BrClN | CID 22270525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Solvation - Wikipedia [en.wikipedia.org]

- 7. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]

- 8. jackwestin.com [jackwestin.com]

- 9. Solvation Thermodynamics and Its Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(Bromomethyl)-5-chloropyridine

This guide provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(Bromomethyl)-5-chloropyridine. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of this important heterocyclic compound through a detailed interpretation of its predicted NMR data. The principles and methodologies described herein offer a robust framework for the structural characterization of related substituted pyridines.

Introduction

3-(Bromomethyl)-5-chloropyridine is a key intermediate in the synthesis of various pharmaceutical compounds. Its precise molecular structure is critical for its intended reactivity and biological activity. NMR spectroscopy is an indispensable tool for the unambiguous determination of its chemical structure, providing detailed information about the electronic environment of each proton and carbon atom.[1][2] This guide will walk through the theoretical principles and practical steps for acquiring and interpreting the ¹H and ¹³C NMR spectra of this molecule.

Predicted ¹H NMR Spectrum of 3-(Bromomethyl)-5-chloropyridine

The ¹H NMR spectrum of 3-(Bromomethyl)-5-chloropyridine is predicted to exhibit three distinct signals corresponding to the three non-equivalent sets of protons in the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen, chlorine, and bromine atoms, as well as the aromaticity of the pyridine ring.[3][4]

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | Doublet | 1H | H-2 |

| ~8.5 | Doublet | 1H | H-6 |

| ~7.8 | Triplet (fine) | 1H | H-4 |

| ~4.6 | Singlet | 2H | -CH₂Br |

Analysis and Interpretation

-

H-2 and H-6 Protons: The protons at the 2 and 6 positions of the pyridine ring are expected to appear at the most downfield region of the spectrum (~8.5-8.6 ppm). This is due to the strong deshielding effect of the adjacent electronegative nitrogen atom.[3][5][6] They will likely appear as distinct doublets due to coupling with the H-4 proton. The proton at the 2-position may be slightly further downfield than the proton at the 6-position due to the proximity of the electron-withdrawing chloro group at the 5-position.

-

H-4 Proton: The proton at the 4-position is predicted to resonate at a chemical shift of approximately 7.8 ppm. It will appear as a fine triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with both the H-2 and H-6 protons.

-

-CH₂Br Protons: The two protons of the bromomethyl group are chemically equivalent and are expected to produce a singlet at around 4.6 ppm. The downfield shift from a typical alkyl proton is due to the deshielding effect of the adjacent bromine atom.[1]

Predicted ¹³C NMR Spectrum of 3-(Bromomethyl)-5-chloropyridine

The proton-decoupled ¹³C NMR spectrum of 3-(Bromomethyl)-5-chloropyridine is predicted to show five distinct signals, one for each of the five unique carbon atoms in the pyridine ring and one for the bromomethyl carbon. The chemical shifts are influenced by the substitution pattern on the aromatic ring.[7][8]

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~151 | C-2 |

| ~149 | C-6 |

| ~139 | C-4 |

| ~136 | C-5 |

| ~133 | C-3 |

| ~30 | -CH₂Br |

Analysis and Interpretation

-

Aromatic Carbons (C-2, C-6, C-4, C-5, C-3): The carbon atoms of the pyridine ring are expected to resonate in the aromatic region of the spectrum. The carbons directly attached to the nitrogen (C-2 and C-6) will be the most downfield due to the high electronegativity of nitrogen. The carbon bearing the chlorine atom (C-5) will also be significantly downfield. The quaternary carbon (C-3) and the C-4 carbon will appear at relatively upfield positions within the aromatic region.

-

Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group is predicted to appear at approximately 30 ppm. This upfield shift relative to the aromatic carbons is characteristic of sp³-hybridized carbons. The presence of the electronegative bromine atom causes a downfield shift compared to an unsubstituted methyl group.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 3-(Bromomethyl)-5-chloropyridine, the following experimental procedure is recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for organic molecules.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[9]

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: ~1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: ~2-5 seconds.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Visualizing the Molecular Structure and NMR Correlations

The following diagrams illustrate the structure of 3-(Bromomethyl)-5-chloropyridine and the expected NMR correlations.

Caption: Molecular structure of 3-(Bromomethyl)-5-chloropyridine.

Caption: Experimental workflow for NMR analysis.

Conclusion

The structural elucidation of 3-(Bromomethyl)-5-chloropyridine by ¹H and ¹³C NMR spectroscopy is a straightforward process when guided by the fundamental principles of chemical shifts, spin-spin coupling, and the influence of substituents on the pyridine ring. This guide provides a comprehensive, albeit predictive, analysis and a robust experimental framework for researchers. The accurate interpretation of NMR data, as outlined, is paramount for ensuring the identity and purity of this vital synthetic intermediate in the pharmaceutical industry.

References

-

Sci-Hub. (n.d.). NMR studies of substituted pyridines. Retrieved from [Link][7]

-

He, Y., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 25(15), 3533. [Link][9]

-

Asian Journal of Chemistry. (2004). Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines. [Link][3]

-

Castellano, S., & Bothner-By, A. A. (1964). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 41(12), 3863–3869. [Link][5]

-

AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link][6]

-

Hidayat, Y. P., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Journal of Physical Chemistry & Biophysics, 11(4). [Link][1]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. [Link][2]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link][8]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link][4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. asianpubs.org [asianpubs.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. sci-hub.ru [sci-hub.ru]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Bromomethyl)-5-chloropyridine Hydrochloride: Synthesis, Applications, and Handling

This guide provides a comprehensive technical overview of 3-(bromomethyl)-5-chloropyridine hydrochloride, a key building block in modern medicinal chemistry and agrochemical synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, chemical properties, reactivity, and applications, with a focus on practical, field-proven insights and safety protocols.

Compound Identification and Physicochemical Properties

3-(Bromomethyl)-5-chloropyridine hydrochloride is a pyridinic compound valued for its bifunctional nature, incorporating both a reactive bromomethyl group and a chloro-substituted pyridine ring. This unique structure makes it a versatile intermediate for introducing the 3-chloro-5-pyridinylmethyl moiety into a wide range of molecules.

The definitive Chemical Abstracts Service (CAS) number for 3-(bromomethyl)-5-chloropyridine hydrochloride is 39741-46-3 .[1][2] It is crucial to distinguish this from the free base, 3-(bromomethyl)-5-chloropyridine (CAS No. 120277-13-6)[3], and the hydrobromide salt (CAS No. 1263414-18-1)[4], as their reactivity and handling requirements may differ.

Table 1: Physicochemical Properties of 3-(Bromomethyl)-5-chloropyridine Hydrochloride

| Property | Value | Source |

| CAS Number | 39741-46-3 | [1][2] |

| Molecular Formula | C6H6BrCl2N | [1] |

| Molecular Weight | 242.93 g/mol | [1][2] |

| Appearance | Typically a solid | |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; insoluble in water. | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [5] |

Synthesis and Mechanistic Insights

The synthesis of 3-(bromomethyl)-5-chloropyridine hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While various synthetic routes exist for related compounds, a common conceptual pathway involves the functionalization of a pre-existing pyridine ring. A plausible synthetic approach, based on established organic chemistry principles for similar structures, is outlined below.

A common precursor for such compounds is 3-methyl-5-chloropyridine. The synthesis would then proceed via a radical bromination of the methyl group. The hydrochloride salt is then formed by treating the resulting free base with hydrochloric acid.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of 3-(bromomethyl)-5-chloropyridine hydrochloride.

Step-by-Step Experimental Protocol (Illustrative):

-

Radical Bromination: To a solution of 3-methyl-5-chloropyridine in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). The reaction mixture is then heated under reflux until the starting material is consumed (monitored by TLC or GC-MS). The succinimide byproduct is removed by filtration, and the solvent is evaporated under reduced pressure.

-

Purification of the Free Base: The crude 3-(bromomethyl)-5-chloropyridine is purified, typically by column chromatography, to remove any unreacted starting material and byproducts.

-

Salt Formation: The purified free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane), and a solution of hydrochloric acid in the same solvent is added dropwise with stirring. The hydrochloride salt precipitates out of the solution and is collected by filtration, washed with cold solvent, and dried under vacuum.

Applications in Drug Discovery and Agrochemicals

The primary utility of 3-(bromomethyl)-5-chloropyridine hydrochloride lies in its role as an electrophilic building block. The bromomethyl group is a potent alkylating agent, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of the 3-chloro-5-pyridinylmethyl scaffold into a diverse array of molecules, a common motif in many biologically active compounds.

This structural unit is of particular interest in the development of neonicotinoid insecticides and has been incorporated into various pharmaceutical candidates. The pyridine nitrogen can act as a hydrogen bond acceptor, and the chloro substituent can modulate the electronic properties and metabolic stability of the parent molecule.

Illustrative Reaction Scheme:

Caption: General reaction scheme for the application of 3-(bromomethyl)-5-chloropyridine in synthesis.

Safety, Handling, and Storage

3-(Bromomethyl)-5-chloropyridine hydrochloride is a hazardous substance and must be handled with appropriate safety precautions.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][6]

-

Skin Corrosion/Irritation (Category 1C): Causes severe skin burns and eye damage.[1][6]

-

Serious Eye Damage (Category 1): Causes serious eye damage.[6]

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably in a chemical fume hood.[7][8]

-

Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

-

Avoid inhalation of dust and contact with skin and eyes.[5]

-

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5][8]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7]

Spectroscopic Characterization

References

-

PubChem. 3-Bromo-5-(chloromethyl)pyridine hydrochloride. National Center for Biotechnology Information. [Link]

-

BIOSYNCE. 3-Bromo-5-(chloromethyl)pyridine Hydrochloride CAS 5438-51-7. [Link]

-

Amerigo Scientific. 3-Bromo-5-(chloromethyl)pyridine hydrochloride. [Link]

Sources

- 1. 3-Bromo-5-(chloromethyl)pyridine hydrochloride | C6H6BrCl2N | CID 12515069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-5-(chloromethyl)pyridine hydrochloride - Amerigo Scientific [amerigoscientific.com]

- 3. 3-(BROMOMETHYL)-5-CHLOROPYRIDINE - CAS:120277-13-6 - Sunway Pharm Ltd [3wpharm.com]

- 4. 3-(Bromomethyl)-5-chloropyridine hydrobromide | 1263414-18-1 | NAC41418 [biosynth.com]

- 5. biosynce.com [biosynce.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

molecular weight of 3-Bromo-5-chloropyridine

An In-Depth Technical Guide to 3-Bromo-5-chloropyridine: A Core Building Block for Pharmaceutical and Agrochemical Innovation

Introduction

3-Bromo-5-chloropyridine is a halogenated heterocyclic compound of significant interest to the scientific community, particularly those in drug development and agrochemical synthesis. Its pyridine framework, substituted with both bromine and chlorine atoms, provides a unique chemical scaffold with differential reactivity, making it an essential and versatile building block for creating complex, biologically active molecules.[1][2][3] This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive overview of 3-Bromo-5-chloropyridine, from its fundamental properties and synthesis to its applications and safe handling protocols.

Part 1: Core Physicochemical Properties and Spectroscopic Profile

The utility of 3-Bromo-5-chloropyridine in synthetic chemistry is underpinned by its distinct physical and chemical properties. A thorough understanding of these characteristics is paramount for its effective use in experimental design.

Quantitative Data Summary

The key physicochemical properties of 3-Bromo-5-chloropyridine are summarized in the table below for quick reference.

| Property | Value | Reference |

| Molecular Weight | 192.44 g/mol | [1][4][5] |

| Molecular Formula | C₅H₃BrClN | [1][4][5] |

| CAS Number | 73583-39-8 | [1][4][6] |

| Appearance | White to yellow solid | [1] |

| Melting Point | 80-82 °C | [6] |

| Boiling Point | 194.7 °C at 760 mmHg | [6] |

| Density | 1.736 g/cm³ | [6] |

| Flash Point | 71.5 °C | [6] |

Spectroscopic Characterization

Structural confirmation and purity assessment of 3-Bromo-5-chloropyridine are typically achieved through a combination of standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the proton environment on the pyridine ring. The spectrum is expected to show distinct signals for the three aromatic protons. ¹³C NMR provides information on the carbon skeleton.

-

Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound.[4] Electron Ionization (EI) is a common method, which will show a molecular ion peak (M+) and characteristic isotopic patterns due to the presence of bromine and chlorine atoms.[4]

-

Infrared (IR) Spectroscopy : IR spectroscopy helps identify the functional groups present. The spectrum of 3-Bromo-5-chloropyridine will exhibit characteristic peaks corresponding to C-H, C=C, and C=N stretching vibrations within the aromatic pyridine ring.[4]

Part 2: Synthesis and Strategic Reactivity

3-Bromo-5-chloropyridine is valued not for its own biological activity, but for its role as a precursor. Its synthetic utility stems from the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.

Core Reactivity: A Tale of Two Halogens

The primary advantage of this molecule lies in the hierarchical reactivity of its halogen substituents in metal-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive (i.e., more susceptible to oxidative addition to a palladium catalyst) than the C-Cl bond.[3] This allows for selective functionalization at the 3-position of the pyridine ring via reactions like Suzuki, Heck, or Buchwald-Hartwig aminations, while leaving the chlorine atom at the 5-position untouched for potential subsequent transformations.[1][3][6] This regioselective reactivity is a cornerstone of modern medicinal chemistry, enabling the systematic construction of complex molecular architectures and the exploration of structure-activity relationships (SAR).[3]

Workflow for Selective Functionalization

The following diagram illustrates a generalized workflow for a Suzuki cross-coupling reaction, a common application for 3-Bromo-5-chloropyridine. This reaction selectively functionalizes the 3-position.

Caption: Generalized workflow of a Suzuki coupling reaction using 3-Bromo-5-chloropyridine.

Part 3: Applications in Drug Discovery and Agrochemicals

3-Bromo-5-chloropyridine is a crucial intermediate in the synthesis of a wide range of active compounds.

-

Pharmaceutical Development : This building block is frequently employed in the development of novel therapeutics.[1] Its structural motif is found in molecules targeting inflammatory diseases, neurological disorders, and various cancers.[1][3] It is also used to create new anti-inflammatory and antimicrobial agents.[1][2]

-

Agrochemical Sector : In agriculture, it serves as a precursor for advanced crop protection agents, including herbicides and fungicides.[1][7] The unique electronic properties imparted by the halogen substituents can lead to compounds with improved efficacy and target selectivity.[1]

Experimental Protocol: Synthesis of 3-Chloro-5-cyclopropylpyridine via Suzuki Coupling

This protocol provides a practical example of the synthetic utility of 3-Bromo-5-chloropyridine. The procedure is adapted from established methodologies.[6]

Objective: To synthesize 3-chloro-5-cyclopropylpyridine by selectively reacting the bromine atom of 3-Bromo-5-chloropyridine with cyclopropylboronic acid.

Materials:

-

3-Bromo-5-chloropyridine

-

Cyclopropylboronic acid

-

Potassium phosphate (K₃PO₄)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (or other suitable phosphine ligand)

-

Toluene

-

Water (degassed)

-

250 mL three-neck round-bottom flask

-

Condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

Step-by-Step Methodology:

-

Vessel Preparation: To a 250 mL three-neck round-bottom flask, add 3-Bromo-5-chloropyridine (5.0 g, ~26.0 mmol) and potassium phosphate (25.0 g, ~118.3 mmol).

-

Causality: The flask is equipped for an inert atmosphere to prevent the degradation of the palladium catalyst. Potassium phosphate is used as the base, which is crucial for activating the boronic acid and facilitating the transmetalation step in the catalytic cycle.

-

-

Solvent Addition: Add 120 mL of toluene and 6 mL of water to the flask.

-

Causality: A biphasic solvent system like toluene/water is common for Suzuki couplings. The base is soluble in the aqueous phase, while the organic substrate and catalyst reside primarily in the organic phase, with the reaction occurring at the interface.

-

-

Degassing: Sonicate the mixture for 10 minutes and then bubble nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.

-

Causality: Oxygen can oxidize and deactivate the Pd(0) species that is the active catalyst in the cycle. Degassing is a critical self-validating step to ensure catalytic turnover.

-

-

Catalyst and Ligand Addition: Add palladium(II) acetate (126.0 mg, ~0.6 mmol) and a suitable phosphine ligand like triphenylphosphine (294.6 mg, ~1.1 mmol).

-

Causality: Pd(OAc)₂ is a common precatalyst that is reduced in situ to the active Pd(0) species. The phosphine ligand stabilizes the palladium center, prevents its precipitation as palladium black, and modulates its reactivity to promote the desired cross-coupling.

-

-

Reagent Addition: Add cyclopropylboronic acid (1.5 g, ~16.9 mmol). Note: Boronic acid is the limiting reagent in this example description.

-

Reaction Execution: Heat the reaction mixture to 100 °C under a nitrogen atmosphere and maintain stirring for at least two hours.

-

Causality: Heat is required to provide the activation energy for the reaction to proceed at a reasonable rate. The inert nitrogen atmosphere is maintained throughout to protect the catalyst.

-

-

Work-up and Purification: After cooling to room temperature, add ethyl acetate and water to the mixture. Separate the organic phase. Extract the aqueous phase twice more with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.

Part 4: Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when working with 3-Bromo-5-chloropyridine.

Hazard Profile

-

Toxicity: Toxic if swallowed (Acute Toxicity, Oral, Category 3).[4]

-

Irritation: Causes skin irritation (Skin Irritation, Category 2) and can cause serious eye damage (Eye Damage, Category 1).[4]

-

Respiratory: May cause respiratory irritation.[4]

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8]

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[8]

-

Skin Protection: Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile).[8]

-

Respiratory Protection: If dust is generated, use an N95 (US) or equivalent dust mask.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Recommended storage temperature is between 0-8 °C.[1]

Conclusion

3-Bromo-5-chloropyridine is a high-value chemical intermediate whose strategic importance in modern synthetic chemistry cannot be overstated. Its unique, differentially reactive halogen substituents provide a reliable platform for the regioselective synthesis of complex molecules. For researchers in pharmaceutical and agrochemical R&D, a mastery of its properties, reactivity, and handling is essential for leveraging its full potential to drive innovation and develop next-generation active compounds.

References

-

3-Bromo-5-chloropyridine | C5H3BrClN | CID 606256 - PubChem. National Center for Biotechnology Information. [Link]

-

3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE|102830-75-1 - LookChem. LookChem. [Link]

-

3-溴-5-氯吡啶- CAS:73583-39-8 - 上海达瑞精细化学品有限公司. Chembee. [Link]

-

3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2 | CID 2763971 - PubChem. National Center for Biotechnology Information. [Link]

-

3-Bromo-5-chloropyridine: Building Blocks for Innovation in Pharma & AgChem. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID - WIPO Patentscope. WIPO. [Link]

- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. National Center for Biotechnology Information. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-Bromo-5-chloropyridine | C5H3BrClN | CID 606256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-溴-5-氯吡啶 - CAS:73583-39-8 - 上海达瑞精细化学品有限公司 [chembee.com]

- 6. Page loading... [guidechem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. echemi.com [echemi.com]

- 9. acrospharma.co.kr [acrospharma.co.kr]

synthesis of 3-(Bromomethyl)-5-chloropyridine from 3,5-lutidine

An In-depth Technical Guide to the Synthesis of 3-(Bromomethyl)-5-chloropyridine from 3,5-Lutidine

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview for the synthesis of 3-(Bromomethyl)-5-chloropyridine, a key intermediate in pharmaceutical and agrochemical research, starting from 3,5-lutidine. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanisms, experimental protocols, and safety considerations.

Strategic Overview: A Two-Stage Synthesis

The conversion of 3,5-lutidine to 3-(Bromomethyl)-5-chloropyridine is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity and yield. The overall strategy involves two key transformations:

-

Stage 1: Radical Bromination of 3,5-Lutidine. This initial step involves the selective monobromination of one of the methyl groups of 3,5-lutidine to yield 3-(bromomethyl)-5-methylpyridine. The Wohl-Ziegler reaction is the method of choice for this transformation.

-

Stage 2: Chlorination of 3-(bromomethyl)-5-methylpyridine. The second stage focuses on the chlorination of the intermediate product. This can be a challenging step due to the potential for multiple side reactions, and the choice of chlorinating agent and reaction conditions is critical.

This guide will dissect each stage, providing a detailed rationale for the chosen methodologies, followed by a comprehensive experimental protocol.

Stage 1: Wohl-Ziegler Bromination of 3,5-Lutidine

The Wohl-Ziegler reaction is a well-established method for the allylic or benzylic bromination of hydrocarbons using N-Bromosuccinimide (NBS) in the presence of a radical initiator. In the case of 3,5-lutidine, the methyl groups are in a "benzylic-like" position relative to the pyridine ring, making them susceptible to radical bromination.

Reaction Mechanism

The reaction proceeds via a free radical chain mechanism:

-

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is homolytically cleaved by heat or UV light to generate free radicals.

-

Propagation:

-

The initiator radical abstracts a hydrogen atom from NBS to form a bromine radical (Br•).

-

The bromine radical then abstracts a hydrogen atom from one of the methyl groups of 3,5-lutidine, forming a resonance-stabilized pyridinylmethyl radical and hydrogen bromide (HBr).

-

This pyridinylmethyl radical reacts with a molecule of NBS to yield the desired product, 3-(bromomethyl)-5-methylpyridine, and a succinimidyl radical.

-

The succinimidyl radical can then react with HBr to regenerate the bromine radical, continuing the chain reaction.

-

-

Termination: The reaction is terminated by the combination of any two radical species.

Experimental Protocol: Synthesis of 3-(bromomethyl)-5-methylpyridine

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 3,5-Lutidine | 107.15 | 10.0 g | 0.0933 |

| N-Bromosuccinimide (NBS) | 177.98 | 16.6 g | 0.0933 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.15 g | 0.0009 |

| Carbon Tetrachloride (CCl4) | 153.82 | 200 mL | - |

Procedure:

-

To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3,5-lutidine (10.0 g, 0.0933 mol) and carbon tetrachloride (200 mL).

-

Add N-Bromosuccinimide (16.6 g, 0.0933 mol) and AIBN (0.15 g, 0.0009 mol) to the flask.

-

The reaction mixture is heated to reflux (approximately 77°C) under a nitrogen atmosphere with vigorous stirring.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

After completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.

-

The filtrate is washed with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, 3-(bromomethyl)-5-methylpyridine.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Safety Precautions:

-

Carbon tetrachloride is a hazardous and environmentally damaging solvent. It is recommended to perform this reaction in a well-ventilated fume hood and consider alternative solvents like acetonitrile or chlorobenzene where appropriate.

-

NBS is a lachrymator and should be handled with care.

-

AIBN is a potential explosive and should be handled with caution, avoiding high temperatures and friction.

Visualizing the Workflow

Caption: Workflow for the synthesis of 3-(bromomethyl)-5-methylpyridine.

Stage 2: Chlorination of 3-(bromomethyl)-5-methylpyridine

The chlorination of the pyridine ring in 3-(bromomethyl)-5-methylpyridine is a more complex step. Direct chlorination of pyridine derivatives can be challenging and may lead to a mixture of products. A common strategy involves the N-oxidation of the pyridine ring, followed by chlorination and subsequent deoxygenation.

Reaction Mechanism

-

N-Oxidation: The nitrogen atom of the pyridine ring is oxidized using an oxidizing agent like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide.

-

Chlorination: The N-oxide is then treated with a chlorinating agent such as phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2). The N-oxide group activates the pyridine ring for electrophilic substitution, directing the chlorine atom to the 2- or 4-positions.

-

Deoxygenation: If the N-oxide is not removed during the chlorination step, a separate deoxygenation step using a reducing agent like phosphorus trichloride (PCl3) may be necessary.

Experimental Protocol: Synthesis of 3-(Bromomethyl)-5-chloropyridine

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 3-(bromomethyl)-5-methylpyridine | 186.04 | 10.0 g | 0.0537 |

| Hydrogen Peroxide (30% aq. solution) | 34.01 | 18.3 mL | 0.161 |

| Acetic Acid | 60.05 | 100 mL | - |

| Phosphorus Oxychloride (POCl3) | 153.33 | 30 mL | 0.322 |

Procedure:

-

N-Oxidation:

-

In a 250 mL round-bottom flask, dissolve 3-(bromomethyl)-5-methylpyridine (10.0 g, 0.0537 mol) in glacial acetic acid (100 mL).

-

Slowly add 30% hydrogen peroxide (18.3 mL, 0.161 mol) to the solution while keeping the temperature below 60°C with an ice bath.

-

After the addition is complete, heat the mixture at 70-80°C for 8 hours.

-

The reaction progress can be monitored by TLC.

-

After completion, cool the reaction mixture and carefully neutralize it with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude N-oxide.

-

-

Chlorination:

-

To the crude N-oxide, add phosphorus oxychloride (30 mL, 0.322 mol) dropwise at 0°C.

-

After the addition, the mixture is heated to reflux for 3 hours.

-

Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Make the solution alkaline by the careful addition of a concentrated sodium hydroxide solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 3-(Bromomethyl)-5-chloropyridine can be purified by column chromatography.

-

Safety Precautions:

-

Hydrogen peroxide is a strong oxidizing agent and should be handled with care.

-

Phosphorus oxychloride is highly corrosive and reacts violently with water. All operations should be carried out in a well-ventilated fume hood.

Visualizing the Reaction Pathway

Caption: Overall reaction pathway from 3,5-lutidine to the final product.

Characterization of the Final Product

The identity and purity of the synthesized 3-(Bromomethyl)-5-chloropyridine should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic peaks for the aromatic protons, the bromomethyl protons, and the methyl protons (in the intermediate).

-

¹³C NMR will confirm the number of unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion